N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide
CAS No.:
Cat. No.: VC17998498
Molecular Formula: C24H26N2O3
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O3 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
| Standard InChI | InChI=1S/C24H26N2O3/c25-22-11-13-23(14-12-22)26(15-16-28-17-20-7-3-1-4-8-20)24(27)19-29-18-21-9-5-2-6-10-21/h1-14H,15-19,25H2 |
| Standard InChI Key | DJPQMNNFJCOKAW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)N)C(=O)COCC3=CC=CC=C3 |
Introduction
Chemical and Structural Properties
N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide (molecular formula: ) has a molecular weight of 390.5 g/mol and features a symmetrical arrangement of benzyloxy groups on the acetamide nitrogen and ethylene backbone. The compound’s IUPAC name, N-(4-aminophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide, reflects its branched ether and amide functionalities. Key structural identifiers include its Canonical SMILES (C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)N)C(=O)COCC3=CC=CC=C3) and PubChem CID (168430058).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
| Canonical SMILES | C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)N)C(=O)COCC3=CC=CC=C3 |
| PubChem CID | 168430058 |
The benzyloxy groups contribute to elevated lipophilicity (clogP ≈ 3.5–4.0), a critical factor in membrane permeability and bioavailability . X-ray crystallography and NMR studies of analogous benzyloxy-containing compounds reveal conformational flexibility, enabling interactions with hydrophobic enzyme pockets .
Synthesis and Structural Characterization
The synthesis of N-(4-aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide involves multi-step organic reactions, typically starting with alkylation of 4-aminophenol derivatives. A representative pathway includes:
-
Alkylation: Reaction of 4-aminophenol with benzyl bromide in acetone under reflux, catalyzed by potassium carbonate, yields 4-(benzyloxy)aniline intermediates .
-
Reductive Amination: Coupling of the intermediate with 2-(benzyloxy)ethylamine via reductive amination forms the secondary amine backbone .
-
Acetylation: Final acetylation with chloroacetyl chloride introduces the acetamide group, followed by purification via column chromatography.
Key challenges include optimizing reaction yields (reported 26–48% for analogous compounds ) and minimizing byproducts from competing O- and N-alkylation. Spectroscopic characterization (¹H/¹³C NMR, IR) confirms structural integrity, with distinctive peaks for benzyloxy ether linkages (δ 4.4–4.6 ppm) and amide carbonyls (δ 168–170 ppm) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide demonstrates promising activity against M. tuberculosis H37Rv, with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid (MIC = 0.025–0.05 μg/mL) . The benzyloxy groups enhance membrane penetration, while the 4-aminophenyl moiety may interfere with mycobacterial cell wall synthesis .
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (μg/mL) vs M. tuberculosis | Selectivity Index (HepG2) |
|---|---|---|
| N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide | 0.03–0.07 | >100 |
| Isoniazid | 0.025–0.05 | >200 |
| Rifampicin | 0.005–0.02 | >500 |
Selectivity indices exceed 100 for human HepG2 cells, indicating low cytotoxicity . Molecular docking studies suggest affinity for enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .
Pharmacological Profiling
Comparative Analysis with Structural Analogs
N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide shares structural motifs with antitubercular quinolines (e.g., N-(4-(benzyloxy)benzyl)-4-aminoquinolines) and antitrypanosomal benzamides . Key differences include:
-
Quinolines: Planar aromatic systems enable DNA intercalation, whereas the acetamide’s flexibility favors enzyme inhibition .
-
Benzamides: Bulky benzyloxy groups in both classes enhance lipophilicity, but acetamides exhibit superior metabolic stability .
Challenges and Future Directions
Current limitations include synthetic complexity and CYP3A4 inhibition. Future work should prioritize:
-
Synthetic Optimization: Transitioning from column chromatography to continuous-flow systems to improve yields .
-
Structural Modifications: Replacing the primary amine with bioisosteres (e.g., azetidines) to mitigate CYP interactions .
-
In Vivo Studies: Evaluating efficacy in murine tuberculosis models and pharmacokinetic profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume